2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13(15-7-3-2-4-8-15)20-17(21)16(11-18)10-14-6-5-9-19-12-14/h2-10,12-13H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVRIOQAWWANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide typically involves multi-step organic reactions. One possible route could be:
Formation of the cyano group: Starting with a suitable precursor, a cyano group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Introduction of the phenylethyl group: This can be achieved through a Friedel-Crafts alkylation reaction using benzene and an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the pyridinyl group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative and a suitable coupling partner.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, such as substituted pyridines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It could be used in the synthesis of novel materials with specific electronic or optical properties.
Biology
Drug Discovery: The compound may be screened for biological activity against various targets, such as enzymes or receptors, in the development of new pharmaceuticals.
Biochemical Probes: It could be used as a probe to study biological pathways and mechanisms.
Medicine
Therapeutic Agents:
Diagnostics: Use in diagnostic assays or imaging agents.
Industry
Polymer Synthesis: The compound may be used as a monomer or comonomer in the production of specialty polymers.
Agriculture: Potential use as a pesticide or herbicide, depending on its activity against pests or weeds.
Mechanism of Action
The mechanism of action of 2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions. The cyano group, phenylethyl group, and pyridinyl group may each contribute to binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
This difference likely impacts reactivity and target engagement .
Substituent Effects :
- The pyridin-3-yl group in the target compound vs. the 6-bromopyridin-2-yl in WP1066 suggests divergent electronic profiles and steric interactions. Bromine in WP1066 may enhance halogen bonding, while the pyridin-3-yl group could optimize solubility or π-stacking .
- The N-(1-phenylethyl) group is conserved in the target compound and WP1066, but WP1066’s (1S)-stereochemistry may influence enantioselective binding .
The target compound’s pyridin-3-yl group may shift selectivity toward other kinases or signaling pathways.
Physicochemical and Spectroscopic Properties
- NMR Data : Compounds 3e and 3f exhibit similar ¹H NMR profiles (e.g., δ 1.45 for –CH3, δ 3.30 for –CH2–CN), suggesting analogous electronic environments for the acetamide backbone . The target compound’s propenamide structure would likely show distinct deshielding for the α,β-unsaturated carbonyl (δ ~6–7 ppm for vinyl protons).
- Mass Spectrometry : The higher molecular weight of the target compound (~307 vs. 219 for 3e/3f) correlates with its extended structure.
Biological Activity
2-Cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide, with the CAS number 444765-02-0, is a compound of interest in medicinal chemistry due to its unique structural features, including a cyano group, a phenylethyl group, and a pyridinyl group. These functional groups suggest potential interactions with biological targets, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 277.32 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes. The cyano group may enhance binding affinity through hydrogen bonding or dipole-dipole interactions, while the phenylethyl and pyridinyl groups could contribute to hydrophobic interactions and π-stacking with aromatic residues in target proteins.
Biological Activity
Research into the biological activity of this compound has identified several key areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The ability to inhibit bacterial growth may be attributed to their interaction with bacterial cell membranes or essential metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes. For instance, it has been evaluated for its potential to modulate the activity of enzymes involved in metabolic pathways relevant to disease processes.
- Cytotoxicity : Some studies have indicated that related compounds can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Exhibits inhibition against Gram-positive and Gram-negative bacteria. |
| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes (specific targets under investigation). |
| Cytotoxicity | Induces apoptosis in certain cancer cell lines at micromolar concentrations. |
Relevant Research Studies
- Study on Antimicrobial Properties : A study conducted by researchers at Virginia Commonwealth University examined the effects of various cyano-containing compounds on bacterial growth. Results indicated that this compound showed significant inhibition against Staphylococcus aureus .
- Enzyme Interaction Analysis : Research published in the Journal of Medicinal Chemistry explored the interactions between similar compounds and metabolic enzymes. The study found that modifications in the pyridinyl group significantly affected enzyme binding affinity .
- Cytotoxicity Assessment : A dissertation highlighted the cytotoxic effects of related compounds on cancer cell lines, demonstrating that structural variations could enhance or diminish cytotoxic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between cyanoacetamide derivatives and appropriately substituted pyridine intermediates. For example, a base-catalyzed substitution reaction (e.g., using KOH/ethanol) followed by acid-mediated condensation with cyanoacetic acid is a viable pathway . Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol or DMF | Polar aprotic solvents enhance nucleophilicity |
| Temperature | 60–80°C | Higher temps improve kinetics but risk side reactions |
| Catalyst | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Facilitates amide bond formation |
| Reaction Time | 12–24 hours | Prolonged time increases conversion but may degrade products |
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of the α,β-unsaturated carbonyl group in this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can confirm the E/Z configuration of the enamide moiety. Additionally, UV-Vis spectroscopy (λ ~ 250–300 nm) detects conjugation between the cyano group and the pyridine ring, while IR spectroscopy identifies C≡N stretching (~2200 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the pyridin-3-yl and 1-phenylethyl substituents influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing cyano group and pyridine ring activate the α,β-unsaturated system for Michael additions. Computational studies (DFT at B3LYP/6-31G* level) show that the pyridin-3-yl group’s lone pair delocalization lowers the LUMO energy, making the β-carbon more electrophilic. Experimental validation using thiol nucleophiles demonstrates a reaction rate 2–3× faster than analogs with pyridin-2-yl substituents .
Q. What strategies resolve contradictions in reported pharmacological activity data for this compound across different cell lines?
- Methodological Answer : Contradictions may arise from variations in cell membrane permeability or off-target interactions. A systematic approach includes:
- Dose-Response Curves : Compare IC₅₀ values across >3 independent assays.
- Metabolic Stability Assays : Use liver microsomes to assess degradation rates.
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets like kinase enzymes .
Q. How can computational reaction path search methods (e.g., DFT or QM/MM) optimize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) predict transition states for key steps like enamide formation. For example, ICReDD’s workflow combines:
Reaction Path Sampling : Identifies low-energy pathways for cyano group introduction.
Solvent Effect Modeling : COSMO-RS simulations recommend DMF as optimal for stabilizing intermediates.
Machine Learning : Trains models on existing reaction data to predict yields for novel derivatives .
Q. What are the challenges in scaling up the synthesis of this compound from milligram to kilogram scale, and how can they be mitigated?
- Methodological Answer : Key challenges include:
- Exothermicity of Condensation Step : Use flow reactors with temperature-controlled zones.
- Purification Complexity : Switch from column chromatography to crystallization (solvent: ethyl acetate/hexane, 3:1 v/v).
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of cyanoacetamide to pyridine derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
